molecular formula C12H8FN3O3 B4033684 2-fluoro-N-(5-nitropyridin-2-yl)benzamide

2-fluoro-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B4033684
M. Wt: 261.21 g/mol
InChI Key: UECPCVPPHQJPEM-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-nitropyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C12H8FN3O3 and its molecular weight is 261.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-fluoro-N-(5-nitro-2-pyridinyl)benzamide is 261.05496929 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Studies and Radiopharmaceutical Applications

  • PET Radioligand Synthesis for Brain Imaging: Studies have demonstrated the synthesis of PET radioligands, like [18F]Org 13063, which are useful in brain imaging to study receptor bindings. These radioligands have shown significant potential in evaluating brain receptors, offering insights into various neurological conditions (Vandecapelle et al., 2001).

Chemical Synthesis and Medicinal Chemistry

  • Fluorination Methods in Medicinal Chemistry: Research has highlighted the use of palladium-catalyzed ortho-fluorination techniques, employing specific fluoro-pyridinium salts, which are crucial for the development of medicinal compounds. These methods are highly relevant for introducing fluorine atoms into organic molecules, thereby enhancing their pharmacological properties (Wang et al., 2009).

Material Sciences and Polymer Technology

  • Fluorinated Polyimides with Low Dielectric Constants: The synthesis of soluble fluoro-polyimides derived from specific diamines and dianhydrides has been explored. These materials exhibit excellent thermal stability, low moisture absorption, and are predicted to have applications in coatings for highly electromagnetic wave permeability due to their low dielectric constants (Xie et al., 2001).

Sensor Technology for Environmental and Biological Applications

  • Selective and Sensitive Optical Chemosensors: A study introduced a novel hydrazide-based Schiff base chemoreceptor for the detection of Ni2+ ions, showcasing its utility in environmental monitoring, logic gate construction, smartphone-based analysis, and live cell imaging. This underscores the compound's role in developing sensitive detection methods for specific metal ions, contributing to environmental safety and biological research (Manna et al., 2019).

Properties

IUPAC Name

2-fluoro-N-(5-nitropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3/c13-10-4-2-1-3-9(10)12(17)15-11-6-5-8(7-14-11)16(18)19/h1-7H,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECPCVPPHQJPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.